4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]-2-nitroaniline
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Overview
Description
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]-2-nitroaniline is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The subsequent steps include nitration and coupling reactions to introduce the nitroaniline and methylphenylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]-2-nitroaniline has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: The compound has shown promise as a pesticide and herbicide due to its biological activity against various pests and weeds.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]-2-nitroaniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoic acid
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
Uniqueness
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]-2-nitroaniline is unique due to its specific structural features, such as the presence of both the oxadiazole ring and the nitroaniline group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-3-5-13(6-4-11)10-18-15-8-7-14(9-16(15)21(22)23)17-19-12(2)20-24-17/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCNLZHXYKCOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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